molecular formula C18H14N4O2 B15103756 N-(1H-indol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(1H-indol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B15103756
M. Wt: 318.3 g/mol
InChI Key: BTGWGLZJEUYUSK-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic small molecule featuring a phthalazine core substituted with a 3-methyl-4-oxo-dihydro moiety and an indol-5-yl carboxamide group. The phthalazine scaffold is known for its role in kinase inhibition and anticancer activity, while the indole moiety may enhance bioavailability and target interactions due to its aromatic and hydrogen-bonding capabilities .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H14N4O2/c1-22-18(24)14-5-3-2-4-13(14)16(21-22)17(23)20-12-6-7-15-11(10-12)8-9-19-15/h2-10,19H,1H3,(H,20,23)

InChI Key

BTGWGLZJEUYUSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a phthalazine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

N-(1H-indol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways within the cell. The compound may bind to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key structural motifs with several classes of molecules:

  • Carboxamide Linkage : Central to its design, this group is prevalent in analogs like pyrazole carboxamides () and naphthyridine carboxamides (). These groups facilitate hydrogen bonding, critical for target binding .
  • 4-Oxo-3,4-dihydrophthalazine Core : Similar to the 4-oxo-dihydroimidazo-tetrazine in , this moiety may influence electronic properties and metabolic stability .
  • Indol-5-yl Substituent : Present in sulfanyl acetamides (), indole derivatives often exhibit enhanced blood-brain barrier penetration and serotonin receptor affinity .

Physical and Spectroscopic Properties

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound Phthalazine 3-methyl, N-(1H-indol-5-yl) Not reported N/A Carboxamide, 4-oxo-dihydro
3a (Pyrazole) Pyrazole Phenyl, chloro, cyano 133–135 68 High yield, moderate crystallinity
3d (Pyrazole) Pyrazole 4-Fluorophenyl, chloro 181–183 71 Halogen-enhanced stability
Compound 67 (Naphthyridine) Naphthyridine Adamantyl, pentyl Not reported 25 Steric hindrance lowers yield
Compound 4 (Oxadiazole) Oxadiazole Indol-3-ylmethyl Not reported N/A Sulfanyl group for flexibility
Compound 7 (Imidazo-Tetrazine) Tetrazine Methyl, oxo-dihydro Not reported N/A Acid chloride reactivity

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